molecular formula C8H7N3 B011221 Quinazolin-7-amine CAS No. 101421-73-2

Quinazolin-7-amine

Cat. No.: B011221
CAS No.: 101421-73-2
M. Wt: 145.16 g/mol
InChI Key: JBFKTGKPNDZSPY-UHFFFAOYSA-N
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Description

Quinazolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is known for its role in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazolin-7-amine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Quinazolin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines.

Scientific Research Applications

Synthesis of Quinazolin-7-amine Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving isocyanides and various amines, which yield different substituted quinazoline compounds. Recent advances have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing environmental impact .

Therapeutic Applications

This compound exhibits a broad spectrum of therapeutic activities:

Anticancer Activity

This compound derivatives are notable for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Compounds such as gefitinib and erlotinib, which contain quinazoline moieties, have been approved for treating non-small cell lung cancer (NSCLC) . Recent studies have shown that this compound derivatives can selectively inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameTarget Cancer Cell LineIC50 (µM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-70.096
Quinazolinone-based hybrid 13MCF-75.70–8.10
ErlotinibNSCLC0.01

Anti-inflammatory Properties

Research indicates that quinazolin derivatives exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds have shown potent inhibition of pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Quinazolin-7-amines have demonstrated activity against various pathogens, including bacteria and fungi. Studies have reported that certain derivatives possess strong antifungal properties against strains like Fusarium moniliforme .

Antidiabetic Effects

Recent investigations into the antidiabetic potential of quinazolin derivatives have revealed their ability to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism . This suggests their role in managing blood glucose levels.

Case Studies

Several case studies illustrate the effectiveness of quinazolin derivatives in clinical settings:

Case Study: EGFR Inhibition
In a study involving patients with advanced NSCLC, patients treated with gefitinib (a quinazoline derivative) showed significant tumor shrinkage compared to those receiving standard chemotherapy . This highlights the importance of quinazolines in targeted cancer therapies.

Case Study: Anti-inflammatory Activity
A novel class of 4-amino quinazoline derivatives was tested for anti-inflammatory activity against induced inflammation models in rats, demonstrating a marked reduction in inflammation markers compared to control groups .

Comparison with Similar Compounds

Quinazolin-7-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific position of the amino group, which influences its reactivity and interaction with molecular targets.

Biological Activity

Quinazolin-7-amine is a significant compound within the quinazoline family, known for its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials. The information is compiled from recent studies and reviews to provide a comprehensive understanding of this compound's biological activity.

Overview of this compound

This compound is characterized by its heterocyclic structure, which includes a fused benzene and pyrimidine ring. This structural feature contributes to its ability to interact with various biological targets. The compound has been synthesized in various derivatives, enhancing its pharmacological profiles.

1. Anticancer Activity

This compound and its derivatives have shown promising anticancer properties across several studies. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Various quinazoline derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong anticancer potential .
  • Mechanism of Action : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases . Molecular docking studies suggest that these compounds bind effectively to key receptors involved in tumor growth regulation .

2. Antibacterial Activity

This compound exhibits antibacterial properties, particularly against resistant strains:

  • Activity Against Mycobacterium tuberculosis : Some derivatives have been identified as potent inhibitors against non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for mycobacterial respiration. One compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of quinazolin derivatives:

  • COX Inhibition : Certain quinazolinone-based hybrids inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds have shown significant selectivity for COX-2 over COX-1, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

4. Other Biological Activities

This compound has also been investigated for additional therapeutic effects:

  • Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties comparable to established treatments like phenobarbital .
  • Antidiabetic Effects : Quinazoline derivatives have shown inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential use in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of quinazolin derivatives often correlates with specific structural features:

Compound StructureActivityIC50 Value
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR inhibition0.096 μM
4(3H)-quinazolinones linked to triazoleAntitubercular0.78 µg/mL
Dihydro quinazoline-benzamide hybridsAnti-inflammatoryNot specified

The presence of halogen substituents and specific linkers significantly enhances the biological activity of these compounds, indicating that careful modification can lead to more potent agents .

Case Studies

Recent studies have focused on synthesizing novel quinazoline derivatives:

  • Study on Anticancer Activity : A series of 2-thioxoquinazolinones were synthesized and tested against various cancer cell lines, showing significant cytotoxicity compared to gefitinib as a standard .
  • Antimicrobial Evaluation : Quinazoline derivatives were evaluated for their antibacterial efficacy against resistant strains, with some compounds exhibiting MIC values lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Quinazolin-7-amine derivatives?

this compound derivatives are synthesized via nucleophilic substitution reactions using 4,7-dichloroquinazoline and amines. Key variables include catalysts (e.g., Pd(dba)₂, BINAP, or DavePhos) and solvent systems (e.g., CH₂Cl₂/MeOH). For example, N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine was obtained in 92% yield using Pd(dba)₂, while other derivatives achieved 50–85% yields depending on steric and electronic factors . Optimization requires balancing reaction time, temperature, and purification methods (e.g., column chromatography).

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and high-resolution mass spectrometry (HRMS) . For instance, the presence of adamantyl groups in derivatives like N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine produces distinct proton environments detectable via NMR. Thermal stability is assessed using melting point analysis (reported ranges: 160–227°C) . Purity is validated via HPLC or TLC.

Q. How are this compound derivatives initially screened for biological activity?

Primary screens involve kinase inhibition assays (e.g., CDK1, CDK2) using enzymatic assays with ATP analogs. Apoptosis induction is tested via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/PARP activation. For example, compound 37d (a this compound derivative) showed IC₅₀ values of <10 nM against CDK1/2/4/8/9 in vitro .

Advanced Research Questions

Q. What molecular mechanisms underlie the CDK inhibitory activity of this compound derivatives?

this compound derivatives bind to the ATP pocket of CDKs through hydrogen bonding (e.g., with hinge-region residues like Glu81/CDK2) and hydrophobic interactions (e.g., with adamantyl or indazolyl substituents). Selectivity is achieved by optimizing substituent bulk and polarity. For instance, compound 37d’s 4-methylpiperazine group enhances solubility and reduces off-target effects .

Q. How can structural modifications improve the pharmacokinetic profile of this compound-based inhibitors?

Structure-activity relationship (SAR) studies guide modifications:

  • N-substituents : Bulky groups (e.g., adamantyl) improve target affinity but may reduce oral bioavailability.
  • Heterocyclic additions : Pyrimidine or indazole moieties enhance selectivity for CDKs over other kinases.
  • Solubility enhancers : Piperazine or morpholine rings improve aqueous solubility without compromising potency .

Q. What in vivo models validate the efficacy of this compound derivatives in hematologic malignancies?

Xenograft models (e.g., human leukemia cell lines implanted in mice) are used to assess tumor growth inhibition. Compound 37d demonstrated >70% tumor reduction in MV4-11 and MOLM-13 models at 50 mg/kg/day (oral dosing) with no significant toxicity, as shown by stable body weight and organ histopathology . Pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) are quantified via LC-MS/MS.

Q. How should researchers address contradictory data in studies of this compound bioactivity?

Contradictions (e.g., variable IC₅₀ values across studies) require heterogeneity analysis using metrics like (proportion of total variation due to heterogeneity) or H (standardized χ² statistic). For example, if > 50%, random-effects models should be applied to account for between-study variance . Experimental variables (e.g., cell line heterogeneity, assay conditions) must be systematically reviewed .

Q. What strategies ensure comprehensive literature retrieval for this compound research?

Use Boolean search strings in PubMed, Web of Science, and Scopus:

  • ("this compound" OR "7-aminoquinazoline") AND ("kinase inhibitor" OR "CDK")
  • ("synthesis" OR "SAR") AND ("fluorescence probe" OR "apoptosis") Limit results to peer-reviewed articles (2010–2025) and exclude non-English sources. For systematic reviews, follow PRISMA guidelines to screen >90% of relevant studies .

Methodological Notes

  • Data Tables : Include comparative yield tables for synthesis routes, IC₅₀ values for kinase targets, and pharmacokinetic parameters.
  • Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent filings related to derivatives.
  • Ethical Compliance : Animal studies must adhere to ARRIVE guidelines .

Properties

IUPAC Name

quinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKTGKPNDZSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586570
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-73-2
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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